Cas no 1547027-02-0 (1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE)

1-(4-Chlorophenyl)-2-fluoroethan-1-amine is a fluorinated amine derivative featuring a chlorophenyl substituent, offering unique reactivity and structural properties for synthetic applications. The presence of both chlorine and fluorine atoms enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, where selective functionalization is required. The compound’s distinct electronic effects and steric profile make it valuable for designing bioactive molecules or modifying existing scaffolds. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers may leverage this building block for developing novel compounds with tailored properties, particularly in medicinal chemistry or material science applications.
1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE structure
1547027-02-0 structure
Product name:1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE
CAS No:1547027-02-0
MF:C8H9ClFN
MW:173.615164518356
MDL:MFCD26132923
CID:5161278
PubChem ID:83816513

1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE
    • MDL: MFCD26132923
    • Inchi: 1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2
    • InChI Key: ZAGNGPPMPCQXBW-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(N)CF

1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-319421-0.5g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
0.5g
$933.0 2023-09-05
Ambeed
A1093156-1g
1-(4-Chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0 95%
1g
$698.0 2024-04-23
Enamine
EN300-319421-10.0g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
10.0g
$4176.0 2023-02-24
Enamine
EN300-319421-2.5g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
2.5g
$1903.0 2023-09-05
Enamine
EN300-319421-5.0g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
5.0g
$2816.0 2023-02-24
Enamine
EN300-319421-1g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
1g
$971.0 2023-09-05
Enamine
EN300-319421-10g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
10g
$4176.0 2023-09-05
Enamine
EN300-319421-1.0g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
1g
$0.0 2023-06-07
Enamine
EN300-319421-0.25g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
0.25g
$893.0 2023-09-05
Enamine
EN300-319421-0.05g
1-(4-chlorophenyl)-2-fluoroethan-1-amine
1547027-02-0
0.05g
$816.0 2023-09-05

Additional information on 1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE

Professional Introduction to 1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE (CAS No. 1547027-02-0)

1-(4-chlorophenyl)-2-fluoroethan-1-amine, identified by the CAS number 1547027-02-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among researchers and scientists. The structural features of this molecule, particularly the presence of both chloro and fluoro substituents on the aromatic ring, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis and characterization of 1-(4-chlorophenyl)-2-fluoroethan-1-amine have been extensively studied in recent years. The introduction of fluorine atoms into organic molecules is well-documented for its ability to modulate metabolic stability, binding affinity, and overall pharmacological activity. In the case of this compound, the fluorine substituent at the second carbon position of the ethyl chain enhances its reactivity and interaction with biological targets. This has led to its exploration as a key intermediate in the development of novel pharmaceutical agents.

The chloro group at the fourth position of the phenyl ring adds another layer of complexity to the molecule's behavior. Chloro-substituted aromatic compounds are known for their role in various biological pathways, including enzyme inhibition and receptor binding. The combination of these two substituents in 1-(4-chlorophenyl)-2-fluoroethan-1-amine makes it a versatile building block for drug discovery programs. Researchers have leveraged its structural motifs to design molecules with enhanced efficacy and reduced side effects.

In recent years, significant advancements have been made in understanding the pharmacological profile of 1-(4-chlorophenyl)-2-fluoroethan-1-amine. Studies have demonstrated its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders, inflammatory conditions, and infectious diseases. The compound's ability to interact with multiple biological targets has opened up new avenues for therapeutic intervention. For instance, preliminary research suggests that derivatives of this molecule may exhibit inhibitory effects on certain enzymes implicated in cancer progression.

The role of computational chemistry and molecular modeling has been pivotal in elucidating the mechanism of action for 1-(4-chlorophenyl)-2-fluoroethan-1-amine. Advanced computational techniques have allowed scientists to predict how this compound binds to its intended biological targets with high precision. These insights have guided experimental efforts, leading to more efficient synthetic routes and improved drug candidates. The integration of experimental data with computational predictions has become a cornerstone in modern drug discovery, ensuring that compounds like 1-(4-chlorophenyl)-2-fluoroethan-1-amine are optimized for clinical efficacy.

The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors based on the scaffold of 1-(4-chlorophenyl)-2-fluoroethan-1-amine. Such inhibitors could potentially address unmet medical needs by targeting disease-causing pathways with high selectivity. The compound's unique structural features make it an attractive candidate for further development into novel therapeutics. Researchers are exploring various derivatives to enhance their pharmacokinetic properties, such as solubility and bioavailability, which are critical factors for drug success in clinical settings.

The regulatory landscape for new pharmaceutical agents also plays a crucial role in the development process of compounds like 1-(4-chlorophenyl)-2-fluoroethan-1-amine. Compliance with stringent guidelines ensures that only safe and effective drugs reach patients. Regulatory agencies require comprehensive data on a compound's safety profile, including toxicology studies and pharmacokinetic assessments. These rigorous standards help ensure that patients receive medications that are both effective and well-tolerated.

The future prospects for 1-(4-chlorophenyl)-2-fluoroethan-1-amine remain bright, with ongoing research aimed at uncovering new therapeutic applications. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical manufacturers are essential for translating laboratory discoveries into market-ready drugs. The compound's versatility as a synthetic intermediate positions it as a valuable asset in the quest for innovative treatments across various therapeutic areas.

In conclusion, 1-(4-chlorophenyl)-2-fluoroethan-1-amine (CAS No. 1547027-02-0)

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Amadis Chemical Company Limited
(CAS:1547027-02-0)1-(4-CHLOROPHENYL)-2-FLUOROETHAN-1-AMINE
A979783
Purity:99%
Quantity:1g
Price ($):628.0